molecular formula C9H9ClN2O3 B1461571 3-(4-Chloropicolinamido)propanoic acid CAS No. 1154331-87-9

3-(4-Chloropicolinamido)propanoic acid

Cat. No.: B1461571
CAS No.: 1154331-87-9
M. Wt: 228.63 g/mol
InChI Key: ZQPNOLVREBULOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloropicolinamido)propanoic acid is a useful research compound. Its molecular formula is C9H9ClN2O3 and its molecular weight is 228.63 g/mol. The purity is usually 95%.
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Future Directions

: Metabolism of [(14)c]chlorantraniliprole in the lactating goat : Chlorantraniliprole reference material 500008-45-7 - MilliporeSigma : Cl N O Br N N Cl - Food and Agriculture Organization

Mechanism of Action

Target of Action

N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine, also known as 3-[(4-chloropyridine-2-carbonyl)amino]propanoic acid, is a potent insecticide that primarily targets the ryanodine receptors (RyRs) in insects . These receptors play a crucial role in the regulation of intracellular calcium levels, which are essential for muscle contraction and other cellular processes .

Mode of Action

The compound acts by binding to the ryanodine receptors in insects, thereby activating these receptors . This activation leads to the opening of calcium channels, resulting in the continuous release of stored calcium ions into the cytoplasm . The over-release of calcium ions causes the muscles to contract continuously .

Biochemical Pathways

The continuous release of calcium ions disrupts the normal biochemical pathways in the insect’s body. The disruption of calcium homeostasis affects various downstream effects, including muscle contraction, neurotransmitter release, and various enzymatic processes. This disruption leads to paralysis and eventually death of the insect .

Pharmacokinetics

It is known that the compound has excellent stomach poison activity and some contact killing activity . It also has excellent systemic and penetration properties, which enhance its bioavailability .

Result of Action

The result of the action of N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine is the paralysis and eventual death of the insect. The insect stops feeding within minutes of exposure to the compound, and death occurs within 1 to 4 days .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine. It is known, though, that the compound is safe for birds, bees, and fish, making it particularly suitable for use in rice fields where fish are also raised .

Biochemical Analysis

Biochemical Properties

N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with ryanodine receptors, which are critical for muscle contraction by modulating calcium release . The interaction with these receptors leads to unregulated calcium release, affecting calcium homeostasis and ultimately leading to muscle paralysis and lethargy in insects .

Cellular Effects

N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By activating ryanodine receptors, it disrupts calcium homeostasis, leading to altered cell signaling and metabolic processes . This disruption can result in changes in gene expression and cellular function, ultimately affecting the overall health and viability of the cells.

Molecular Mechanism

The molecular mechanism of N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine involves its binding interactions with biomolecules. It acts as a ryanodine receptor agonist, leading to the release of internal calcium stores . This release depletes calcium levels within the cell, preventing further muscle contraction and leading to muscle paralysis . Additionally, it may inhibit or activate other enzymes and proteins, further influencing cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained disruption of calcium homeostasis, resulting in long-term cellular dysfunction . Additionally, the compound’s stability may vary under different experimental conditions, affecting its overall efficacy and impact.

Dosage Effects in Animal Models

The effects of N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine vary with different dosages in animal models. At lower doses, the compound may effectively modulate calcium release without causing significant adverse effects . At higher doses, it can lead to toxic effects, including severe muscle paralysis and lethargy . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate calcium homeostasis and muscle contraction . The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism and function. Understanding these metabolic pathways is crucial for elucidating the compound’s broader biochemical effects.

Transport and Distribution

The transport and distribution of N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its overall efficacy and impact on cellular processes.

Subcellular Localization

N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is essential for understanding the compound’s precise biochemical effects and mechanisms of action.

Properties

IUPAC Name

3-[(4-chloropyridine-2-carbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-6-1-3-11-7(5-6)9(15)12-4-2-8(13)14/h1,3,5H,2,4H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPNOLVREBULOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.